molecular formula C16H21NO4S B2559799 N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide CAS No. 2034332-07-3

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide

Cat. No.: B2559799
CAS No.: 2034332-07-3
M. Wt: 323.41
InChI Key: GWQPMLKZMXAPQG-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring substituted with a sulfonamide group and a 2,3-dimethoxy-2-methylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the 2,3-dimethoxy-2-methylpropyl group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfonating agents under controlled conditions. The subsequent steps involve purification and isolation of the desired product through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxynaphthalene: Similar structure but lacks the sulfonamide group.

    Naphthalene-1-sulfonamide: Similar structure but lacks the 2,3-dimethoxy-2-methylpropyl side chain.

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 2,3-dimethoxy-2-methylpropyl side chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQPMLKZMXAPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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